molecular formula C20H23N5O2 B6578981 3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)- CAS No. 1105192-14-0

3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)-

Cat. No.: B6578981
CAS No.: 1105192-14-0
M. Wt: 365.4 g/mol
InChI Key: CLEANVSDLCHDOX-UHFFFAOYSA-N
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Description

3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)- is a complex heterocyclic compound. It belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a unique structure that combines a pyrazole ring fused with a pyridine ring, along with various substituents that enhance its chemical properties and biological activity.

Mechanism of Action

Target of Action

The primary target of 3H-Pyrazolo[4,3-c]pyridin-3-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle . It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

3H-Pyrazolo[4,3-c]pyridin-3-one acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects several biochemical pathways. Most notably, it disrupts the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are involved in cell proliferation, differentiation, and survival . The disruption of these pathways can lead to the induction of apoptosis, or programmed cell death .

Pharmacokinetics

Similar compounds have shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms , suggesting that 3H-Pyrazolo[4,3-c]pyridin-3-one may have similar properties.

Result of Action

The inhibition of CDK2 by 3H-Pyrazolo[4,3-c]pyridin-3-one results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This leads to a significant alteration in cell cycle progression, in addition to the induction of apoptosis within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)- typically involves multi-step reactions. One common method includes the condensation of a pyrazole derivative with a suitable pyridine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, trifluoracetic acid can be used as a catalyst in the condensation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Manganese dioxide, palladium on carbon.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Toluene, dimethyl sulfoxide, acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)- is unique due to its specific substituents, which enhance its biological activity and selectivity. The presence of the piperazinylcarbonyl group, in particular, contributes to its ability to interact with various molecular targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-phenyl-7-(piperazine-1-carbonyl)-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-14(2)24-12-16(19(26)23-10-8-21-9-11-23)18-17(13-24)20(27)25(22-18)15-6-4-3-5-7-15/h3-7,12-14,21H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEANVSDLCHDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301116261
Record name 2,5-Dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)-3H-pyrazolo[4,3-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105192-14-0
Record name 2,5-Dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)-3H-pyrazolo[4,3-c]pyridin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105192-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)-3H-pyrazolo[4,3-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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